

Application Notes and Protocols for PF-06761281 in Fatty Acid Synthesis Research

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Compound of Interest

Compound Name: PF-06761281

Cat. No.: B12045909

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Introduction

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.^{[1][2][3]} This transporter is responsible for the uptake of extracellular citrate into cells, particularly hepatocytes. In the context of cellular metabolism, cytosolic citrate is a crucial precursor for the synthesis of acetyl-CoA, the fundamental building block for de novo fatty acid synthesis. By inhibiting NaCT, **PF-06761281** effectively reduces the intracellular pool of citrate available for this pathway, making it a valuable tool for studying the role of extracellular citrate in lipogenesis and related metabolic processes. These application notes provide detailed protocols and data for utilizing **PF-06761281** in research settings.

Mechanism of Action

PF-06761281 acts as a state-dependent, allosteric inhibitor of SLC13A5.^[4] Its inhibitory potency is influenced by the concentration of citrate, suggesting that it modulates the transporter's function in a dynamic way.^{[4][5]} It exhibits high selectivity for NaCT over other dicarboxylate transporters such as NaDC1 and NaDC3.^{[1][3]} The inhibition of citrate uptake by **PF-06761281** leads to a reduction in cytosolic citrate, which in turn limits the production of acetyl-CoA by ATP-citrate lyase (ACLY). This ultimately results in the downstream inhibition of fatty acid synthesis.

Data Presentation

The following tables summarize the in vitro inhibitory activity of **PF-06761281** on SLC13A5 and its effects in hepatocytes.

Table 1: In Vitro Inhibitory Activity of **PF-06761281**

Target/System	Assay	Species	IC50	Reference
HEK293 cells expressing human NaCT (SLC13A5)	[14C]-Citrate Uptake	Human	0.51 μ M	[1]
HEK293 cells expressing human NaDC1	[14C]-Citrate Uptake	Human	13.2 μ M	[1]
HEK293 cells expressing human NaDC3	[14C]-Citrate Uptake	Human	14.1 μ M	[1]
Primary Hepatocytes	[14C]-Citrate Uptake	Human	0.74 μ M	[1]
Primary Hepatocytes	[14C]-Citrate Uptake	Mouse	0.21 μ M	[1]
Primary Hepatocytes	[14C]-Citrate Uptake	Rat	0.12 μ M	[1]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of **PF-06761281** on citrate uptake and fatty acid synthesis.

Protocol 1: In Vitro [14C]-Citrate Uptake Assay in Primary Hepatocytes

This protocol is designed to measure the inhibitory effect of **PF-06761281** on citrate uptake in primary hepatocytes.

Materials:

- Primary hepatocytes (human, mouse, or rat)
- Collagen-coated cell culture plates
- Hepatocyte culture medium
- Krebs-Henseleit (KH) buffer supplemented with 10 mM HEPES, pH 7.4
- **PF-06761281**
- [¹⁴C]-Citrate
- Scintillation cocktail
- Scintillation counter
- Cell lysis buffer (e.g., 0.1 M NaOH)
- Protein assay reagent (e.g., BCA kit)

Procedure:

- **Cell Seeding:** Seed primary hepatocytes on collagen-coated plates at a density of 1 x 10⁵ cells/well and allow them to attach for 4-6 hours in hepatocyte culture medium.
- **Pre-incubation:** Gently wash the cells twice with warm KH buffer. Then, pre-incubate the cells for 30 minutes at 37°C with KH buffer containing various concentrations of **PF-06761281** (e.g., 0.01 μM to 100 μM) or vehicle control (e.g., DMSO).
- **Initiation of Uptake:** Start the citrate uptake by adding KH buffer containing [¹⁴C]-citrate (final concentration of ~50 μM, with a specific activity of 1-5 μCi/μmol) and the corresponding concentration of **PF-06761281** or vehicle.

- Incubation: Incubate the plate at 37°C for 10 minutes.
- Termination of Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KH buffer.
- Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
- Quantification:
 - Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
 - Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
- Data Analysis: Normalize the radioactive counts to the protein concentration for each well. Calculate the percentage of inhibition for each concentration of **PF-06761281** relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of De Novo Fatty Acid Synthesis using [3H]-Water in Primary Hepatocytes

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of tritium from [3H]-water into lipids.

Materials:

- Primary hepatocytes
- Hepatocyte culture medium
- **PF-06761281**
- [3H]-Water (tritiated water)
- Saponification solution (e.g., 30% KOH)

- Ethanol
- Hexane
- Scintillation cocktail
- Scintillation counter

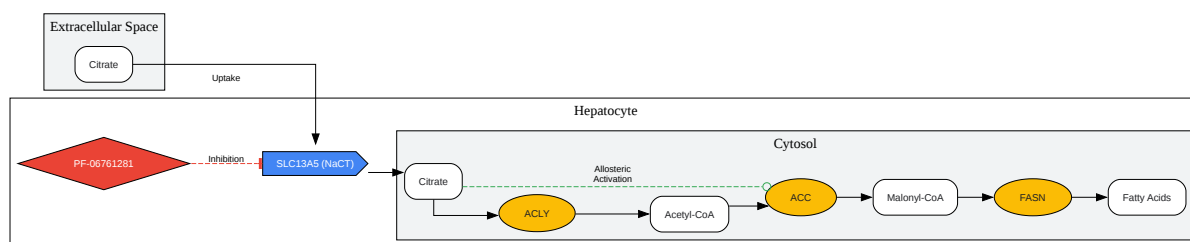
Procedure:

- Cell Culture and Treatment: Culture primary hepatocytes in the presence of various concentrations of **PF-06761281** or vehicle control for 24 hours.
- Labeling: Add [3H]-water to the culture medium at a final activity of 0.5 mCi/mL and incubate for 2-4 hours at 37°C.
- Cell Harvesting and Lipid Extraction:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Scrape the cells into a glass tube.
 - Add saponification solution and ethanol, and heat at 70°C for 1 hour to saponify the lipids.
- Fatty Acid Extraction:
 - Cool the samples and acidify with HCl.
 - Extract the fatty acids by adding hexane and vortexing vigorously.
 - Centrifuge to separate the phases and collect the upper hexane layer.
 - Repeat the extraction twice.
- Quantification:
 - Evaporate the pooled hexane extracts to dryness.

- Resuspend the lipid residue in scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Normalize the radioactive counts to the amount of total cellular protein. Calculate the percentage of inhibition of fatty acid synthesis for each concentration of **PF-06761281** relative to the vehicle control.

Visualizations

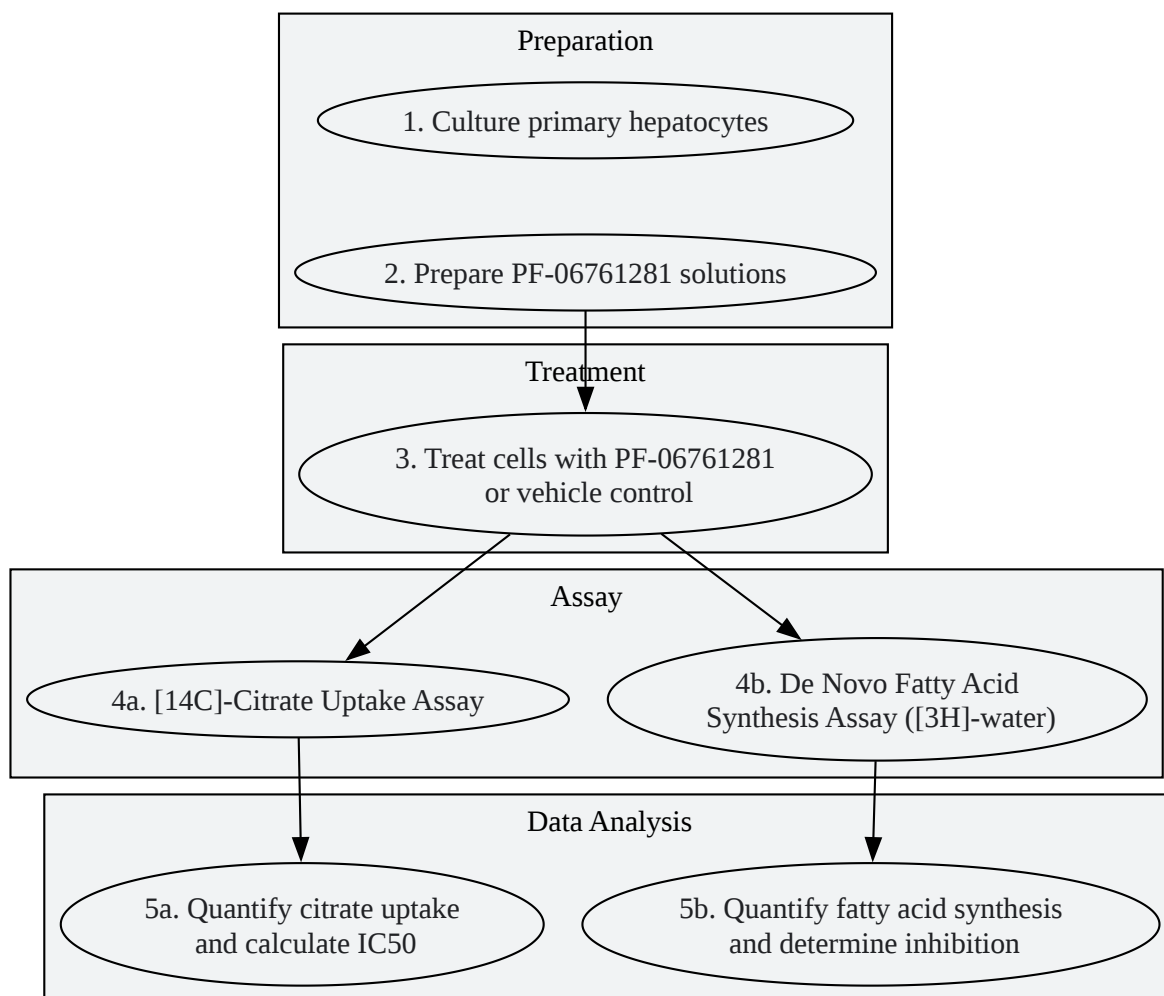
Signaling Pathway of PF-06761281 in the Inhibition of Fatty Acid Synthesis



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Caption: Mechanism of **PF-06761281** action.

Experimental Workflow for Assessing the Impact of PF-06761281 on Fatty Acid Synthesis



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